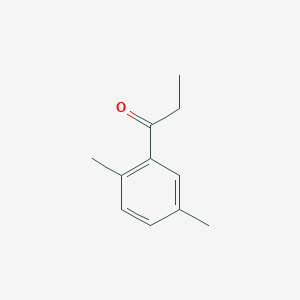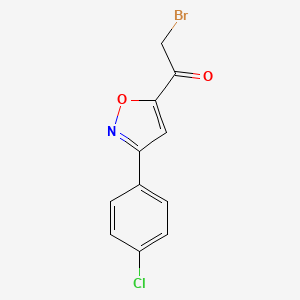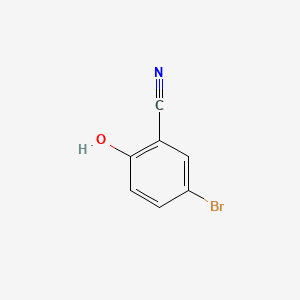
2-(3-乙酰氨基金刚烷-1-基)乙酸
描述
2-(3-Acetamidoadamantan-1-yl)acetic acid is an organic compound with the molecular formula C14H21NO3 . It is a synthetic compound that has gained attention due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2-(3-Acetamidoadamantan-1-yl)acetic acid consists of a methyl group attached to a carboxyl functional group . The InChI representation of the molecule is InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) .
Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Acetamidoadamantan-1-yl)acetic acid is 251.32 g/mol . Other computed properties include a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 251.15214353 g/mol, and the monoisotopic mass is also 251.15214353 g/mol . The topological polar surface area is 66.4 Ų, and the molecule has a complexity of 390 .
科学研究应用
Medicine
2-(3-Acetamidoadamantan-1-yl)acetic acid: has potential applications in medicine due to its structural similarity to adamantane derivatives, which are known for their antiviral properties. This compound could be explored for its efficacy in inhibiting viral replication, particularly in the treatment of influenza viruses where adamantane-based drugs have been used .
Material Science
In material science, this compound’s robust adamantane core could be utilized to create novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer chains could lead to materials suitable for high-performance applications under extreme conditions .
Environmental Science
The adamantane structure is known for its bioaccumulation and persistence in the environment. Research into 2-(3-Acetamidoadamantan-1-yl)acetic acid could provide insights into the environmental impact of adamantane derivatives and inform the development of safer, more eco-friendly chemicals .
Analytical Chemistry
This compound can serve as a standard or reference material in chromatographic analysis due to its unique chemical structure. It could be used to calibrate equipment or develop new analytical methods for detecting adamantane derivatives in various samples .
Pharmacology
2-(3-Acetamidoadamantan-1-yl)acetic acid: may have applications in pharmacology as a precursor for the synthesis of bioactive molecules. Its adamantane moiety is a key feature in several pharmacologically active compounds, suggesting potential uses in drug design and discovery .
Biochemistry
In biochemistry, the compound’s ability to interact with biological membranes, thanks to its lipophilic adamantane ring, could be harnessed to study membrane dynamics or as a carrier for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents .
Agriculture
The application of 2-(3-Acetamidoadamantan-1-yl)acetic acid in agriculture could be investigated for its role as a growth regulator or pesticide, given the bioactivity of similar adamantane compounds. Its effects on plant physiology and pest control warrant further research.
Food Industry
While not directly used in the food industry, the study of adamantane derivatives like 2-(3-Acetamidoadamantan-1-yl)acetic acid could contribute to the understanding of flavor compounds and preservatives. Its structural insights could lead to the development of new food additives .
作用机制
The mechanism of action of 2-(3-Acetamidoadamantan-1-yl)acetic acid is not clearly defined in the literature. As a synthetic compound, its biological activity and interactions may depend on the specific context of its use.
属性
IUPAC Name |
2-(3-acetamido-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQQEFRSGVMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384377 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetamidoadamantan-1-yl)acetic acid | |
CAS RN |
75667-93-5 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)







![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)




